molecular formula C17H15NO2S B2515099 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one CAS No. 325809-15-2

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one

Cat. No. B2515099
CAS RN: 325809-15-2
M. Wt: 297.37
InChI Key: OSOJYUGZADFLKD-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one, also known as BMK, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMK is a white crystalline powder with a molecular formula of C17H15NO2S and a molecular weight of 301.37 g/mol. In

Scientific Research Applications

Anti-Helicobacter Pylori Agents

A study highlighted the synthesis of compounds displaying potent activities against the gastric pathogen Helicobacter pylori. A prototype from these series demonstrated significant in vitro microbiological properties, showcasing low minimal inhibition concentrations (MIC) against different clinically relevant H. pylori strains, including those resistant to common treatments. This prototype also exhibited a minimal rate of resistance development, indicating its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Synthesis of α-N-Benzotriazolyl Ketones

Research on benzotriazole derivatives, including 1-(Benzotriazol-1-yl)propan-2-one and its phenyl analogues, focused on gas-phase thermolysis to produce aniline and indoles. This study offers insights into the kinetics and mechanism of their gas-phase pyrolysis, providing a foundation for synthesizing complex organic structures with potential applications in materials science and pharmaceuticals (Dib et al., 2004).

Asymmetric Reduction of Prochiral Ketones

Another study employed fungal strains for the reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to their corresponding alcohols. This biotransformation process resulted in products with high enantiomeric purity, underlining the utility of biocatalysis in achieving stereoselective reductions. The high activity and selectivity demonstrated by the yeast strains suggest their potential for industrial applications in producing enantiomerically pure compounds (Borowiecki et al., 2014).

Click Chemistry in Synthesizing Triazole Derivatives

Research on click chemistry led to the synthesis of triazole derivatives with potential cytotoxic activities. This method's simplicity and efficiency in synthesizing structurally complex molecules underscore its significance in developing new therapeutic agents. Such compounds were evaluated for brine shrimp cytotoxicity, indicating their potential as bioactive molecules (Ahmed et al., 2016).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-11-7-9-13(10-8-11)16(19)12(2)21-17-18-14-5-3-4-6-15(14)20-17/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOJYUGZADFLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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